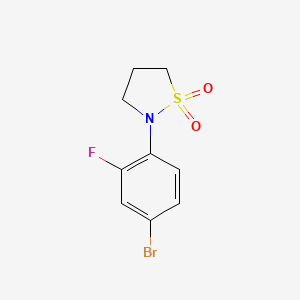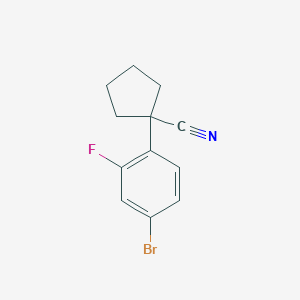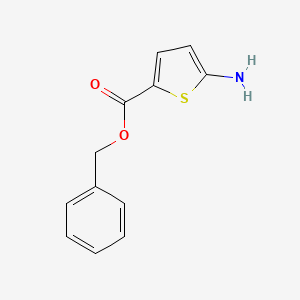
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl-
概要
説明
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a carboxaldehyde group at the 5-position and two methyl groups at the 3-position of the dihydrobenzofuran ring.
準備方法
The synthesis of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with an appropriate alkylating agent followed by cyclization can yield the desired benzofuran derivative . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
科学的研究の応用
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Benzofuran derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Some benzofuran derivatives are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Benzofuran compounds are used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- depends on its specific biological targetFor example, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation, while others may interfere with viral replication .
類似化合物との比較
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-5-carboxaldehyde: Lacks the additional methyl groups at the 3-position.
3-Benzofurancarboxaldehyde, 2,3-dihydro-3-methyl-: Contains only one methyl group at the 3-position.
2-Benzofurancarboxaldehyde: Does not have the dihydro structure and lacks the methyl groups.
These comparisons highlight the unique structural features of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- that may contribute to its distinct biological activities and applications.
特性
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRRLCYJFZGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3282418.png)













